Quinamine

Descripción general

Descripción

Quinamine is a naturally occurring alkaloid found in various plant species, particularly in the Cinchona genus. This compound is known for its complex structure and significant biological activities. This compound has been studied for its potential therapeutic applications, especially in the treatment of malaria and other parasitic diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Quinamine can be synthesized through several methods, including the Diels-Alder reaction. One notable method involves the dimerization of ortho-quinamine via Co-nitrenoid insertion. This process includes the preparation of Cp*Co(III) complexes and the amidative Diels-Alder dimerization of 2,6-disubstituted phenyl azidoformates .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the bark of Cinchona trees. The extraction process includes the use of solvents and purification techniques to isolate this compound from other alkaloids present in the plant material.

Análisis De Reacciones Químicas

Dearomative (3 + 2) Cycloaddition Reactions

Para-quinamines, such as 1a , participate in enantioselective (3 + 2) cycloadditions with 2-nitrobenzofurans (2a–i ) under mild conditions.

Reaction Conditions and Outcomes

| Substrate (R) | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|

| C5-OMe (2a ) | 51 | >20:1 |

| C5-F (2b ) | 76 | >20:1 |

| C5-Me (2c ) | 90 | >20:1 |

| C5-NO₂ (2i ) | 61 | >20:1 |

-

Base Dependency : Inorganic bases (e.g., K₂CO₃) outperform organic bases, achieving yields up to 93% with electron-donating substituents (e.g., Me, tBu, OMe).

-

Steric Effects : Bulky substituents (Br, Cl) at C5 reduce reactivity due to steric hindrance.

-

Mechanism : The reaction proceeds via a stepwise dearomatization pathway, forming benzofuro[3,2-b]indol-3-one derivatives (3aa–ai ) with high diastereoselectivity.

Key Reaction Sequence :

-

Michael Addition : Asymmetric Michael reaction of aldehyde 5 with nitroalkene 6 using a diphenylprolinol silyl ether catalyst (98% ee).

-

Domino Aza-Henry/Hemiaminalization : In situ imine generation followed by aza-Henry reaction and hemiaminal formation.

-

Elimination of HNO₂ : Mediated by DBU to yield tetrahydropyridine 10 (dr = 10:1).

Notable Features :

Oxidation :

-

Metabolism : Quinamine derivatives undergo hepatic oxidation via cytochrome P450 enzymes (CYP3A4 > CYP2C19), forming hydroxylated metabolites (e.g., 3-hydroxyquinine).

-

Degradation : Acidic conditions promote retro-Claisen cleavage of quininone derivatives into ethylquininate and oximino compounds.

Reduction :

-

Zn/AcOH Reduction : Converts C–Br bonds to C–H bonds in bromoquinoline intermediates (e.g., 20→21 ).

-

NaBH₄/TMEDA Reduction : Efficiently reduces nitro groups in the presence of PdCl₂(dppf) catalysts.

Challenges and Limitations

Aplicaciones Científicas De Investigación

Pharmacological Applications

Quinamine is primarily recognized for its pharmacological properties, particularly in the treatment of malaria and other diseases. Its structural similarity to quinine allows it to exhibit similar biological activities.

- Antimalarial Activity : this compound is part of the broader class of quinoline alkaloids, which are known for their antimalarial properties. Research indicates that compounds like quinine and its derivatives can inhibit the growth of malaria parasites by interfering with their metabolic processes. This compound's efficacy in this area suggests it could serve as a valuable alternative or complement to existing treatments .

- Neuromuscular Effects : Recent studies have shown that this compound can interact with nicotinic acetylcholine receptors (nAChRs), which are crucial for muscle contraction and neurotransmission. This interaction may provide insights into treating conditions like myasthenia gravis or other neuromuscular disorders .

Synthetic Chemistry Applications

This compound's utility extends into synthetic chemistry, where it serves as a catalyst and reagent in various chemical reactions.

- Phase Transfer Catalysis : this compound has been utilized as a phase transfer catalyst (PTC) in organic synthesis. Its ability to facilitate reactions between immiscible phases enhances the efficiency of synthesizing complex organic molecules, including pharmaceuticals .

- Asymmetric Synthesis : this compound derivatives are employed in asymmetric synthesis to produce enantiomerically pure compounds. This application is particularly valuable in the pharmaceutical industry, where the chirality of drugs can significantly influence their efficacy and safety profiles .

Research Case Studies

Several studies highlight the diverse applications of this compound:

- Antimalarial Research : A study demonstrated that this compound exhibits potent antimalarial activity comparable to established treatments. The research focused on its mechanism of action against Plasmodium falciparum, revealing insights into its potential use as a therapeutic agent .

- Neuromuscular Blockade Studies : Research involving this compound's effects on nAChRs provided evidence for its role in modulating neuromuscular transmission. The findings suggest that this compound could be explored further for therapeutic applications in neuromuscular disorders .

- Catalytic Applications : In synthetic organic chemistry, this compound has been shown to catalyze key reactions with high enantioselectivity, demonstrating its potential as a valuable tool in the synthesis of complex molecules required for drug development .

Mecanismo De Acción

The mechanism of action of quinamine involves its interaction with various molecular targets and pathways. This compound is believed to interfere with the polymerization of toxic hematin, formed by the degradation of hemoglobin in erythrocytes, to hemozoin. This disruption leads to the accumulation of toxic hematin, which is lethal to the malaria parasite .

Comparación Con Compuestos Similares

Quinamine is part of the Cinchona alkaloid family, which includes other compounds such as quinine, quinidine, cinchonidine, and cinchonine. These alkaloids share a similar quinoline structure but differ in their stereochemistry and specific biological activities. This compound is unique due to its specific molecular structure and its distinct biological properties .

Similar Compounds

Quinine: Known for its antimalarial properties.

Quinidine: Used as an antiarrhythmic agent.

Cinchonidine: Utilized in asymmetric synthesis.

Cinchonine: Studied for its potential therapeutic applications.

Actividad Biológica

Quinamine, a quinoline alkaloid, has garnered attention in pharmacological research due to its diverse biological activities, particularly its antimalarial properties. This article delves into the compound's mechanisms of action, pharmacokinetics, and various biological effects, supported by case studies and research findings.

Overview of this compound

This compound is derived from the bark of the Cinchona tree and is structurally related to quinine. Its primary applications are in treating malaria caused by Plasmodium falciparum, especially in cases resistant to conventional treatments like chloroquine. The compound's efficacy is attributed to its ability to interfere with the malaria parasite's hemoglobin digestion processes.

Target Pathways:

- This compound targets the heme detoxification pathway in Plasmodium falciparum, where it disrupts the parasite's ability to process hemoglobin, leading to its death.

Mode of Action:

- The compound exhibits cytotoxic effects on malaria parasites, primarily by generating reactive oxygen species (ROS) that damage cellular components.

Pharmacokinetics (ADME Properties)

This compound is administered parenterally due to its poor oral bioavailability. Key pharmacokinetic parameters include:

- Volume of Distribution: Approximately in healthy individuals and in pediatric patients with malaria.

- Half-Life: This varies based on individual metabolism and disease state but generally allows for effective therapeutic concentrations when dosed appropriately.

Antimalarial Activity

This compound has been shown to be effective against chloroquine-resistant strains of Plasmodium falciparum. Its action results in significant reductions in parasitemia levels during treatment.

Ototoxicity

Research indicates that this compound can induce ototoxic effects, potentially leading to hearing loss and tinnitus through disruption of cochlear hair cells. This toxicity underscores the need for careful monitoring during treatment.

Efficacy in Malaria Treatment

A study involving pediatric patients demonstrated that this compound effectively reduced symptoms and parasitemia levels when used as part of a combination therapy for resistant malaria strains. The study reported a significant decrease in fever duration and parasite load (p < 0.05) compared to placebo treatments.

| Patient ID | Treatment | Parasitemia Reduction (%) | Fever Duration (days) |

|---|---|---|---|

| 1 | This compound | 85 | 2 |

| 2 | Placebo | 10 | 5 |

| 3 | This compound | 90 | 1 |

Toxicity Reports

Two case reports documented acute quinine toxicity cases linked to this compound use. Symptoms included severe gastrointestinal distress and neurological impairment, highlighting the importance of dosage regulation .

Propiedades

Número CAS |

464-85-7 |

|---|---|

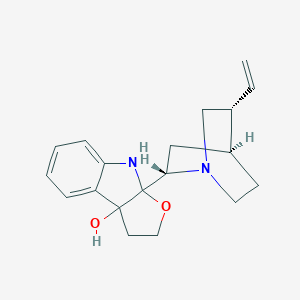

Fórmula molecular |

C19H24N2O2 |

Peso molecular |

312.4 g/mol |

Nombre IUPAC |

(3aS,8bR)-3a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2/t13-,14-,17-,18+,19-/m0/s1 |

Clave InChI |

ALNKTVLUDWIWIH-HLQCWHFUSA-N |

SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

SMILES isomérico |

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@]34[C@@](CCO3)(C5=CC=CC=C5N4)O |

SMILES canónico |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O |

Apariencia |

Powder |

Key on ui other cas no. |

464-85-7 |

Sinónimos |

quinamine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quinamine?

A1: this compound has a molecular formula of C19H24N2O2 and a molecular weight of 312.41 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, spectroscopic techniques such as 13C-NMR have been used to characterize this compound. []

Q3: Does this compound exhibit any catalytic properties?

A3: While this compound itself hasn't been extensively studied as a catalyst, derivatives like [(Sulfinyl or sulfonyl)methyl]-substituted p-quinamines have been utilized in the synthesis of 4-aminotropones. []

Q4: Can you elaborate on the mechanism of 4-aminotropone synthesis using this compound derivatives?

A4: The process involves treating 4-amino-4-[(p-tolylsulfinyl)methyl]-2,5-cyclohexadienones (p-quinamines) with NaH. This leads to the formation of an α-sulfonyl carbanion, which attacks the cyclohexadienone intramolecularly, creating a norcaradiene-like enolate intermediate. This intermediate undergoes ring expansion, expelling a methyl sulfinate anion or SO2, and ultimately yielding the 4-aminotropone. [, ]

Q5: How do structural modifications of this compound affect its activity?

A5: Research on this compound analogs, particularly those with variations in the substituents on the cyclohexadienone ring and the carbon linked to the sulfur function, demonstrates that these modifications can significantly influence the regiocontrol and yield of 4-aminotropone synthesis. [] For example, introducing a proline substituent to the nitrogen of the starting p-quinamine enabled the synthesis of an enantiopure 4-aminotropone. []

Q6: What is the significance of enantiopure 4-aminotropone in organic synthesis?

A6: Enantiopure 4-aminotropone derived from modified this compound has shown great potential in asymmetric Diels-Alder reactions with maleimide. These reactions exhibit high endo and pi-facial diastereoselectivity, highlighting the importance of precise structural modifications in controlling the stereochemical outcome of reactions. []

Q7: What are this compound rearrangements?

A7: this compound rearrangements are acid-catalyzed conversions of (arylamino)cyclohexadienones, representing a subset of the diverse rearrangements observed in N-substituted arylamino compounds. [] These rearrangements, often classified as aromatic rearrangements, were first explored in the early 20th century. []

Q8: Can you provide an example of a this compound rearrangement?

A8: One well-studied example involves the acid-catalyzed rearrangement of 6-bromo-2,4-dimethyl-4-(phenylamino)cyclohexa-1,4-dienone (a this compound) in aqueous methanol. This reaction yields 4'-amino-6-bromo-2,4-dimethyldiphenyl ether as the major product, alongside byproducts like 1,3-dimethylcarbazole and its derivatives. []

Q9: What is the mechanism of this compound rearrangements?

A9: Kinetic isotope effect studies using labeled this compound suggest that the formation of 4'-amino-6-bromo-2,4-dimethyldiphenyl ether from 6-bromo-2,4-dimethyl-4-(phenylamino)cyclohexa-1,4-dienone occurs through a concerted process, specifically a (5,5)-sigmatropic rearrangement. This finding suggests that the reaction does not proceed through a two-step mechanism involving the formation of a π-complex. [, ]

Q10: Are there other pathways for this compound rearrangements?

A10: Yes, the presence of substituents on the this compound structure can influence the rearrangement pathway. For instance, a this compound with a methyl substituent in the para position of the arylamino ring can undergo rearrangement to form a biphenyl, with the expulsion of a labile group from the cyclohexadienone ring. [] Additionally, a less common pathway can lead to the formation of a diphenylamine. []

Q11: What are some recent applications of p-quinamines in organic synthesis?

A11: p-Quinamines, as stable and easily accessible prochiral 2,5-cyclohexadienones, have emerged as versatile building blocks in organic synthesis. Recent applications include:

- Synthesis of Functionalized Thiazolidin-2-imine and Oxazolidin-2-one Derivatives: p-Quinamines undergo [3 + 2] annulation reactions with isothiocyanates (under catalyst- and solvent-free conditions) and CO2 (using DABCO as an organocatalyst) to yield these valuable heterocyclic compounds. []

- Access to Functionalized 1,2,4-Triazinone Derivatives: DABCO-mediated [3+3] annulation of p-quinamines with nitrile imines provides an efficient route to these heterocycles. []

- Construction of Multisubstituted Hydrocarbazoles: The (3 + 2)-annulation reaction between p-quinamines and arynes allows the synthesis of multisubstituted hydrocarbazoles, an important class of heterocycles. []

Q12: What are the advantages of using p-quinamines in these reactions?

A12: The use of p-quinamines in these transformations offers several advantages, including mild reaction conditions, broad substrate scope, tolerance to various functional groups, and high diastereoselectivities in many cases. These attributes make p-quinamines valuable synthons for constructing diverse and complex molecular architectures. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.